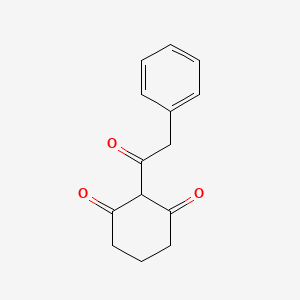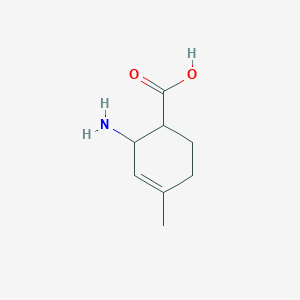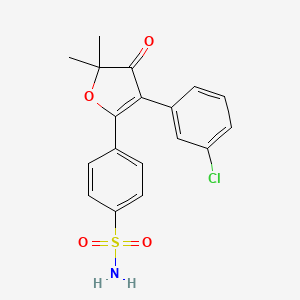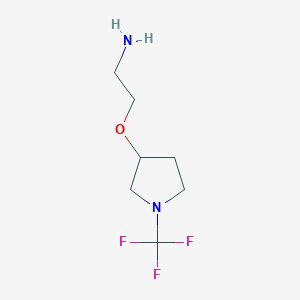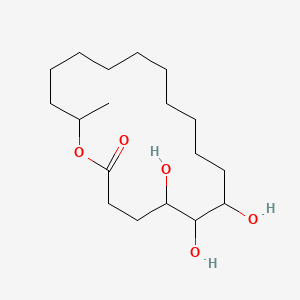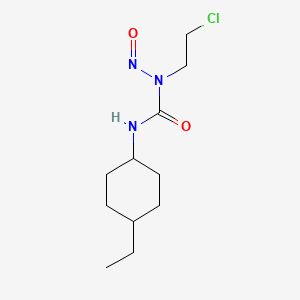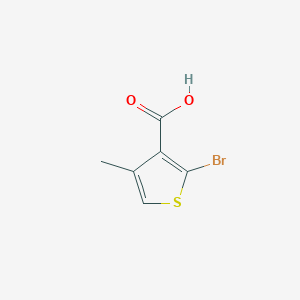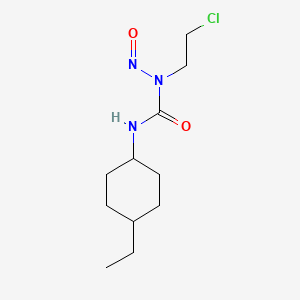
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, an ethylcyclohexyl group, and a nitrosourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-ethylcyclohexyl isocyanate, followed by nitrosation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the rate of nitrosation and to ensure the stability of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which can lead to the formation of cross-links and subsequent disruption of DNA replication and transcription. This compound targets rapidly dividing cells, making it a potential candidate for cancer treatment. The molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitrosourea
Uniqueness
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group on the cyclohexyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
33021-95-3 |
|---|---|
Formule moléculaire |
C11H20ClN3O2 |
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
Clé InChI |
LQLUPFNKVIUCFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


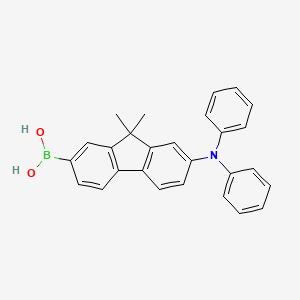
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
